Curative In Vivo Antitumor Activity of Benzo[b][1,6]naphthyridine Carboxamide Derivatives in Refractory Colon 38 Murine Model vs Clinical Standards
Carboxamide derivatives of the benzo[b][1,6]naphthyridine scaffold demonstrated curative activity in the murine colon 38 adenocarcinoma model, a tumor type refractory to standard topoisomerase II poisons including doxorubicin and etoposide [1]. A single 3.9 mg/kg dose of the 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives achieved curative outcomes [2]. Additionally, SN 28049 (a specific benzo[b][1,6]naphthyridine-4-carboxamide derivative) induced p53 pathway activation without causing detectable DNA double-strand breaks, contrasting with the mechanism of etoposide and doxorubicin [1].
| Evidence Dimension | In vivo antitumor efficacy and mechanism of action |
|---|---|
| Target Compound Data | Curative in Colon 38 model at single 3.9 mg/kg dose; p53 induction without H2AX phosphorylation |
| Comparator Or Baseline | Doxorubicin and etoposide (standard topoisomerase II poisons) |
| Quantified Difference | Curative vs resistant; p53 induction > equitoxic comparator doses; minimal DNA damage vs comparators |
| Conditions | Murine Colon 38 adenocarcinoma subcutaneous model; HCT 116 human colorectal cancer cells |
Why This Matters
This evidence demonstrates that benzo[b][1,6]naphthyridine derivatives overcome resistance mechanisms that limit standard-of-care agents, representing a mechanistically distinct class for colorectal cancer research.
- [1] Drummond C, Finlay G, Baguley B. DNA damage-independent modulation of the p53 pathway by SN 28049, a new DNA binding drug. Cancer Res. 2007;67(9_Supplement):4049. View Source
- [2] Deady LW, Rodemann T, Zhuang L, Baguley BC, Denny WA. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. J Med Chem. 2003 Mar 13;46(6):1049-54. doi: 10.1021/jm020420u. PMID: 12620081. View Source
